molecular formula C13H18ClNO B1465054 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one CAS No. 898785-73-4

1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one

Cat. No. B1465054
M. Wt: 239.74 g/mol
InChI Key: GVGVMSYRTIOYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine , a five-membered ring that is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one” were not found, similar compounds have been synthesized using various strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

Research into neurotransmitter reuptake mechanisms for addressing cocaine abuse led to the synthesis and biological evaluation of 2-aminopentanophenones, yielding selective inhibitors of dopamine and norepinephrine transporters. Such studies highlight the potential of structurally related compounds in developing medications for substance abuse disorders (Meltzer et al., 2006).

Anticancer and Apoptosis Induction

Compounds structurally akin to 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This underlines the utility of such molecules in cancer therapy, offering a pathway to discover potential anticancer agents (Zhang et al., 2005).

Synthetic Cathinones Identification

The analytical characterization of synthetic cathinones, including methods for identifying and derivatizing selected compounds, points to the relevance of structural analysis and modification in forensic science, offering techniques that could be applicable to compounds like 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one (Nycz et al., 2016).

properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-9-12(11)14/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVMSYRTIOYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696458
Record name 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one

CAS RN

898785-73-4
Record name 1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.